molecular formula C12H13N5S B11129150 3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine

3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine

Cat. No.: B11129150
M. Wt: 259.33 g/mol
InChI Key: SPDGJABFEVJBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction forms the triazole ring on the thiadiazole scaffold. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and heating the reaction mixture to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is unique due to its specific butyl substitution and the combination of triazole, thiadiazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

6-butyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-2-3-6-10-16-17-11(14-15-12(17)18-10)9-5-4-7-13-8-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

SPDGJABFEVJBEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=NN=C2S1)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.